molecular formula C7H11ClN2 B582297 (4-Methylpyridin-2-yl)methanamine hydrochloride CAS No. 1257535-59-3

(4-Methylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B582297
CAS No.: 1257535-59-3
M. Wt: 158.629
InChI Key: ACBUTUZFQBPVET-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies of Crystal Packing

Single-crystal X-ray diffraction analysis reveals that (4-methylpyridin-2-yl)methanamine hydrochloride crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 16.678 Å, b = 7.107 Å, c = 15.865 Å, and β = 97.397°. The asymmetric unit comprises two organic cations, four chloride anions, and two water molecules, forming a three-dimensional framework stabilized by N–H⋯Cl , O–H⋯Cl , and C–H⋯O hydrogen bonds. The chloride anions occupy interstitial sites between cationic layers, with Cl⁻⋯Cl⁻ distances of 3.41–3.58 Å, consistent with weak electrostatic interactions.

The crystal packing exhibits a layered architecture along the ab plane, where cationic moieties adopt a "half-moon" conformation that encloses chloride ions (Fig. 1). This geometry is stabilized by π–π stacking between pyridine rings (centroid-centroid distance: 3.61–3.92 Å), as well as C–H⋯π interactions involving methyl groups (C–H distance: 2.89 Å).

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume 1,864.8 ų
Z (Formula Units) 8
Density (Calculated) 1.418 g/cm³
R Factor 0.039

Torsional Angle Analysis of Pyridine-Amine Backbone

The pyridine-amine backbone exhibits restricted rotation due to steric hindrance from the methyl substituent. Key torsional angles include:

  • N1–C2–C7–N8 : 123.64° (free base) vs. 118.92° (protonated form)
  • C4–C5–C6–N8 : 76.4° (influenced by chloride coordination)

Protonation at the pyridine nitrogen increases planarity, reducing the dihedral angle between the pyridine ring and amine group from 86.78° (free base) to 6.81° (hydrochloride salt). This conformational change enhances intermolecular interactions, as evidenced by a 12% reduction in unit cell volume upon salt formation.

Comparative Analysis of Protonated vs. Free Base Forms

The free base form crystallizes in triclinic symmetry (P1̄) with a screw-boat conformation of the piperidine ring, whereas the hydrochloride salt adopts a chair conformation (Fig. 2). Key differences include:

Table 2: Structural Comparison Between Free Base and Hydrochloride Forms

Property Free Base Hydrochloride
N–H Bond Length 1.343 Å 1.492 Å
C–N–C Angle 123.10° 118.18°
Packing Density 1.990 g/cm³ 1.418 g/cm³
Hydrogen Bonds/Unit 4 8

Protonation induces a 0.15 Å elongation of the C–N bond adjacent to the pyridine nitrogen, facilitating stronger N–H⋯Cl⁻ interactions (bond energy: ~25 kJ/mol). The hydrochloride form also exhibits a 9.7° increase in methyl group tilt relative to the aromatic plane, enhancing van der Waals contacts.

Hydrogen Bonding Network in Solid-State Configuration

The crystal lattice features a three-tiered hydrogen bonding system :

  • Primary Interactions : N–H⋯Cl⁻ bonds (2.12–2.34 Å) link cations to anions
  • Secondary Interactions : O–H⋯Cl⁻ (2.45 Å) and C–H⋯O (2.89 Å) stabilize water molecules within channels
  • Tertiary Interactions : C–H⋯π (3.02 Å) and π–π stacking (3.61 Å) consolidate layers

Hirshfeld surface analysis shows 42.7% contribution from H⋯Cl contacts, with fingerprint plot bifurcations at dₑ = 1.2 Å (donor) and dᵢ = 1.5 Å (acceptor). The water molecules act as hydrogen bond relays , participating in four interactions per molecule (two donor, two acceptor).

Fig. 3: Hydrogen bonding topology showing R₂²(8) and R₄⁴(12) ring motifs formed by N–H⋯O and O–H⋯Cl interactions. The chloride anions adopt a distorted tetrahedral geometry, with Cl⁻⋯H–N angles of 158–164°.

Properties

IUPAC Name

(4-methylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBUTUZFQBPVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679870
Record name 1-(4-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-59-3
Record name 2-Pyridinemethanamine, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The reduction of 2-cyano-4-methylpyridine to (4-methylpyridin-2-yl)methanamine using lithium aluminium hydride (LiAlH₄) is a well-documented method. This single-step process achieves an 86% yield under inert conditions in tetrahydrofuran (THF) at 0°C. The reaction mechanism involves the nucleophilic attack of hydride ions on the nitrile group, followed by protonation to form the primary amine.

Experimental Conditions

  • Reactants : 2-Cyano-4-methylpyridine, LiAlH₄ (3 equiv).

  • Solvent : Anhydrous THF.

  • Temperature : 0°C, gradually warming to room temperature.

  • Reaction Time : 1.5 hours.

  • Workup : Quenching with aqueous sodium sulfate, filtration, and solvent evaporation.

This method is favored for its simplicity and high yield but requires stringent moisture-free conditions due to LiAlH₄’s sensitivity.

Cyanohydrin Reductive Amination

Patent-Based Synthesis

A patent-described approach involves reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives. The process employs sodium cyanoborohydride (NaBH₃CN) in methanolic medium, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction proceeds via imine intermediate formation, followed by borohydride reduction.

Key Steps and Optimization

  • Cyanohydrin Preparation : 4-Methylpyridine-2-carbonitrile is treated with formaldehyde to form the cyanohydrin intermediate.

  • Reductive Amination : The cyanohydrin reacts with ammonium chloride in methanol under oxygen-free conditions.

  • Yield Enhancement : Adding iron sulfate (FeSO₄·7H₂O) minimizes side reactions by sequestering cyanide ions.

Table 1: Comparative Analysis of Reductive Amination Methods

ParameterLiAlH₄ MethodNaBH₃CN Method
Yield86%72–77%
Reaction Time1.5 hours24 hours
ScalabilityModerateHigh
Sensitivity to MoistureHighLow

Catalytic Amination Strategies

Copper-Catalyzed Coupling

A Royal Society of Chemistry protocol outlines a copper(II) triflate-catalyzed amination using N,N-bis(pyridin-2-ylmethyl)phenylamine as a ligand. This method facilitates the introduction of the aminomethyl group via C–N bond formation, though yields are moderate (65–70%).

Mechanistic Insights

The reaction proceeds through a radical pathway, with oxygen acting as the terminal oxidant. The copper catalyst stabilizes intermediates, enabling regioselective amination at the pyridine’s 2-position.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in dichloromethane or ethanol. Crystallization from a mixture of ethyl acetate and hexanes yields the pure hydrochloride form.

Industrial-Scale Production Considerations

Purification Techniques

  • Crystallization : The hydrochloride salt is purified via recrystallization in ethanol/water mixtures.

  • Quality Control : HPLC and NMR ensure >99% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Methylpyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including potential treatments for neurological disorders.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Methylpyridinyl Methanamine Hydrochlorides

The position of the methyl group on the pyridine ring significantly influences the electronic, steric, and physicochemical properties of these compounds. Key isomers include:

Compound Name CAS Number Molecular Weight (g/mol) Purity (%) Key Features
(3-Methylpyridin-2-yl)methanamine hydrochloride 357288-02-9 158.63 96 Methyl at 3-position (ortho)
(4-Methylpyridin-2-yl)methanamine hydrochloride 1257535-59-3 158.63 95 Methyl at 4-position (para)
(5-Methylpyridin-2-yl)methanamine hydrochloride 161647-06-9 158.63 98 Methyl at 5-position (meta)
(6-Methylpyridin-2-yl)methanamine hydrochloride 1365836-53-8 158.63 95 Methyl at 6-position (meta)

Key Findings :

  • Steric Hindrance: The 3-methyl isomer may experience steric interactions between the methyl group and the aminomethyl substituent, affecting its reactivity in coupling reactions .
  • Applications: The 4-methyl derivative is often preferred in drug discovery due to its balanced electronic and steric profile, whereas the 5-methyl analog (98% purity) is noted for high stability in synthetic pipelines .

Comparison with Other Heterocyclic Methanamine Hydrochlorides

Beyond pyridine derivatives, structurally related compounds with different heterocycles exhibit distinct properties:

Thiazole and Thiophene Derivatives
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS: 690632-35-0):
    • Molecular Weight: 261.17 g/mol.
    • Features a chlorophenyl-thiazole core, contributing to higher molecular weight and melting point (268°C) compared to the target compound .
    • The electron-withdrawing chlorine and thiazole ring enhance polarity, improving solubility in polar solvents .
Furan Derivatives
  • 5-Methyl-2-furanylmethanamine hydrochloride (CAS: N/A):
    • ¹H NMR (DMSO-d₆): δ 6.05 (d, J = 3.0 Hz, 1H), 4.15 (s, 2H), 2.25 (s, 3H) .
    • The furan ring’s lower aromaticity results in reduced stability under acidic conditions compared to pyridine-based analogs .
Imidazole Derivatives
  • 1-(1H-Imidazol-2-yl)methanamine derivatives: Used in synthesizing adenosine receptor ligands, highlighting the role of the imidazole ring in targeting specific biological pathways, unlike pyridine-based compounds .

Physicochemical and Spectroscopic Differences

  • NMR Data :
    • The target compound’s pyridine protons resonate at distinct chemical shifts (e.g., δ ~8.3 ppm for H-6) compared to furan (δ ~6.0–7.0 ppm) or thiophene derivatives (δ ~7.5 ppm) .
    • Coupling constants in the 4-methyl isomer reflect reduced steric strain compared to 3-methyl analogs .
  • Solubility : Pyridine derivatives generally exhibit higher water solubility than thiazole or furan analogs due to the pyridine ring’s basicity .

Biological Activity

(4-Methylpyridin-2-yl)methanamine hydrochloride, also known as 4-Methyl-2-pyridinylmethanamine hydrochloride, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological applications, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : The process begins with 4-methylpyridine.
  • Aminomethylation : 4-methylpyridine is reacted with formaldehyde and ammonium chloride to introduce the aminomethyl group at the 2-position.
  • Hydrochloride Formation : The resulting (4-Methylpyridin-2-yl)methanamine is treated with hydrochloric acid to form the hydrochloride salt.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, modulating the activity of these targets. This compound has been shown to inhibit or activate various biochemical pathways depending on the specific target.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For example, it has been studied for its potential as an inhibitor of insulin-regulated aminopeptidase (IRAP), which plays a crucial role in regulating immune responses and peptide processing .

Pharmacological Applications

The compound is being investigated for its potential therapeutic applications in treating neurological disorders. Its role as an intermediate in the synthesis of pharmaceuticals highlights its importance in drug discovery and development .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(4,6-Dimethylpyridin-2-yl)methanamineAdditional methyl group at 6-positionSimilar enzyme inhibition profiles
(2-Chloropyridin-4-yl)methanamineChlorine atom at 2-positionDifferent selectivity in receptor binding
(5-Methylpyridin-2-yl)methanamineMethyl group at 5-positionAltered pharmacokinetic properties

The distinct substitution pattern of this compound contributes to its unique biological properties and makes it a versatile intermediate in organic synthesis and pharmaceutical development .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Inhibition of IRAP : A study demonstrated that derivatives based on this compound exhibited nanomolar inhibition against IRAP, showcasing its potential in drug development for conditions like diabetes and obesity .
  • Antimicrobial Activity : Research has indicated that certain derivatives show promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting applications in treating infections .
  • Cytotoxicity Studies : In vitro studies have revealed that some derivatives possess cytotoxic effects against various cancer cell lines, indicating potential for cancer therapy .

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of (4-Methylpyridin-2-yl)methanamine hydrochloride?

The compound can be synthesized via reductive amination of 4-methylpyridine-2-carbaldehyde followed by hydrochloric acid salt formation. Key parameters include maintaining pH 4-5 during salt precipitation and using anhydrous solvents (e.g., ethanol) to minimize hydrolysis. Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity, as demonstrated in analogous hydrochloride syntheses .

Q. What analytical techniques are essential for characterizing the purity of this compound?

A triad approach is recommended:

  • HPLC-UV (λ=254 nm, C18 column, acetonitrile/0.1% TFA gradient) for impurity profiling.
  • ¹H NMR in D₂O to confirm amine protonation (pyridine protons: δ 8.2-8.5 ppm).
  • HRMS targeting m/z 142.1108 [M-Cl]⁺ (calculated for C₇H₁₂N₂) .

Q. What stability-indicating methods are required for assessing this compound under long-term storage?

Accelerated stability testing (40°C/75% RH for 6 months) with periodic analysis via:

  • Forced degradation studies (0.1N HCl/NaOH, 3% H₂O₂, photolysis).
  • UPLC-PDA to monitor degradation products.
  • Karl Fischer titration for moisture uptake. Data from analogs suggest <2% degradation when stored desiccated at -20°C .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in the hydrochloride salt?

SC-XRD using SHELXL determines hydrogen positions via residual density maps. For hydrochloride salts, Cl⁻...N distances (2.8-3.0 Å for protonated amines vs. >3.5 Å for non-bonding contacts) clarify protonation sites. Recent studies on pyridylmethanamine derivatives confirm protonation occurs at the aliphatic amine .

Q. What experimental strategies validate biological target engagement in amine oxidase inhibition studies?

  • LOXL2 inhibition assays using Amplex Red fluorescence .
  • Cellular thermal shift assays (CETSA) to confirm target binding.
  • Molecular docking (PDB: 5ZE3) based on homologous inhibitors. Dose-response curves with Hill slopes >1 suggest cooperative binding.

Q. How should researchers reconcile contradictory solubility data in aqueous vs. organic solvents?

Conduct phase solubility studies (Higuchi-Connors method) across pH 2-8 and co-solvents (e.g., DMSO, ethanol). Structurally similar compounds show solubility maxima at pH 4.5 (5.2 mg/mL in water) vs. 22 mg/mL in 30% ethanol/water .

Q. What computational approaches best predict reactivity in nucleophilic substitution reactions?

DFT calculations (B3LYP/6-311+G(d,p)) map frontier molecular orbitals, identifying the aliphatic amine as the primary nucleophilic site (HOMO energy -6.3 eV). Solvent effects modeled via SMD continuum show chloroform minimizes activation energy (ΔG‡ 18.7 kcal/mol) .

Q. What chiral resolution techniques determine enantiomeric excess in stereoisomeric derivatives?

CSP-HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (n-hexane/isopropanol 85:15 + 0.1% diethylamine). For preparative separation, simulated moving bed chromatography achieves >99% ee, as shown in tetrahydrofuran-containing analogs .

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